molecular formula C24H29N2P B15330396 2'-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1'-biphenyl]-2,6-diamine

2'-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1'-biphenyl]-2,6-diamine

Cat. No.: B15330396
M. Wt: 376.5 g/mol
InChI Key: NBRPJPMXRPFXMH-UHFFFAOYSA-N
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Description

This organophosphorus compound (CAS: 202-81-5, molar mass: 404.53 g/mol) features a tert-butyl(phenyl)phosphanyl group attached to a biphenyl backbone, with dimethylamine substituents at the 2- and 6-positions. Its structure combines steric bulk from the tert-butyl group with electron-donating properties from the dimethylamine moieties, making it a versatile ligand in transition metal catalysis, particularly for palladium-mediated cross-coupling reactions. The compound is commercially available in high purity (≥98%) and is stored at 2–8°C.

Properties

Molecular Formula

C24H29N2P

Molecular Weight

376.5 g/mol

IUPAC Name

2-[2-[tert-butyl(phenyl)phosphanyl]phenyl]-1-N,3-N-dimethylbenzene-1,3-diamine

InChI

InChI=1S/C24H29N2P/c1-24(2,3)27(18-12-7-6-8-13-18)22-17-10-9-14-19(22)23-20(25-4)15-11-16-21(23)26-5/h6-17,25-26H,1-5H3

InChI Key

NBRPJPMXRPFXMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2C3=C(C=CC=C3NC)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine typically involves the reaction of tert-butyl(phenyl)phosphine with N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the phosphine group. Common solvents used include dichloromethane and toluene, and the reaction is often catalyzed by palladium complexes .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki coupling reactions, biaryl compounds are typically formed .

Scientific Research Applications

2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, forming complexes that facilitate various chemical transformations. These complexes can activate substrates, lower activation energies, and provide pathways for efficient reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between the target compound and analogous ligands:

Compound Name Phosphino Substituent Amine Substituents Molecular Weight (g/mol) CAS Number Key Applications
2'-(tert-Butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1'-biphenyl]-2,6-diamine tert-Butyl(phenyl) N2,N6-dimethyl 404.53 202-81-5 Palladium-catalyzed cross-couplings
2'-(Dicyclohexylphosphino)-N2,N2,N6,N6-tetramethyl[1,1'-biphenyl]-2,6-diamine Dicyclohexyl N2,N2,N6,N6-tetramethyl 470.62 1160556-64-8 Suzuki-Miyaura couplings
2’-[Bis(3,5-bis(trifluoromethyl)phenyl)phosphino]-3’,6’-dimethoxy-N2,N2,N6,N6-tetramethyl-[1,1’-biphenyl]-2,6-diamine Bis(trifluoromethyl)phenyl N2,N2,N6,N6-tetramethyl; 3’,6’-dimethoxy 970.63 N/A Electron-deficient systems (e.g., fluorinated substrates)
2-(t-Butylphenylphosphino)-2',6'-dimethylamino-1,1'-biphenyl tert-Butyl(phenyl) N2,N6-dimethyl (alternative naming) 404.53 1660153-91-2 Similar to CAS 202-81-5; used in Buchwald-Hartwig aminations

Key Research Findings

Steric and Electronic Effects
  • tert-Butyl(phenyl)phosphino vs. Dicyclohexylphosphino: The tert-butyl group provides greater steric hindrance compared to dicyclohexyl, enhancing thermal stability in metal complexes. However, dicyclohexylphosphino ligands (e.g., CAS 1160556-64-8) exhibit broader substrate compatibility in Suzuki-Miyaura reactions due to their intermediate steric bulk.
  • Electron-Withdrawing Substituents : The bis(trifluoromethyl)phenyl variant () introduces strong electron-withdrawing effects, ideal for stabilizing electron-deficient intermediates in fluorinated systems.
Catalytic Performance
  • Palladium Complexes : The target compound forms stable Pd complexes with methanesulfonato counterions, as seen in , which are effective in C–N bond-forming reactions.
  • Reaction Conditions: Ligands with tert-butyl(phenyl)phosphino groups require milder bases (e.g., LiOtBu) compared to bulkier systems, as demonstrated in .

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